molecular formula C10H9N3O2S B2923744 5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine CAS No. 16942-64-6

5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B2923744
CAS No.: 16942-64-6
M. Wt: 235.26
InChI Key: UCQJNHUDJFAASX-UHFFFAOYSA-N
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Description

5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The structure of this compound consists of a thiazole ring substituted with a methyl group at the 5-position, a nitrophenyl group at the 4-position, and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction, distillation, and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the 2-position and 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation,

Properties

IUPAC Name

5-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-6-9(12-10(11)16-6)7-3-2-4-8(5-7)13(14)15/h2-5H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQJNHUDJFAASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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